

# Physicochemical properties of Ethyl 3-amino-4,4,4-trifluorocrotonate

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## Compound of Interest

Compound Name: Ethyl 3-amino-4,4,4-trifluorocrotonate

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 3-amino-4,4,4-trifluorocrotonate**

## Introduction

**Ethyl 3-amino-4,4,4-trifluorocrotonate**, with the CAS number 372-29-2, is a fluorinated organic compound of significant interest in medicinal chemistry and agrochemical research.<sup>[1]</sup> Its structure, featuring a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, imparts unique reactivity and desirable properties for the synthesis of complex molecules.<sup>[1]</sup> The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity in derivative compounds, while the amino group provides a site for nucleophilic reactions, making it a versatile building block.<sup>[1]</sup> This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its role as a key intermediate.

## Physicochemical Properties

The key physicochemical properties of **Ethyl 3-amino-4,4,4-trifluorocrotonate** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry. The compound presents as a white or colorless to light yellow substance that can be a low-melting solid or a clear liquid, depending on the ambient temperature.<sup>[2][3]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> F <sub>3</sub> NO <sub>2</sub>	[1][2][4]
Molecular Weight	183.13 g/mol	[2][4][5]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[2][3]
Melting Point	24-26 °C	[1][2][5]
Boiling Point	83 °C at 15 mmHg	[1][2][5]
Density	1.245 g/mL at 25 °C	[1][5]
Refractive Index (n <sub>20/D</sub> )	1.424	[5]
Flash Point	65 °C (149 °F) - closed cup	[5]
Solubility	Slightly soluble in Chloroform and Methanol	[5][6]
Storage Conditions	Store at 2-8°C, protected from light	[5]
InChIKey	NXVKKRUGIINGHD-UHFFFAOYSA-N	[1]

## Experimental Protocols

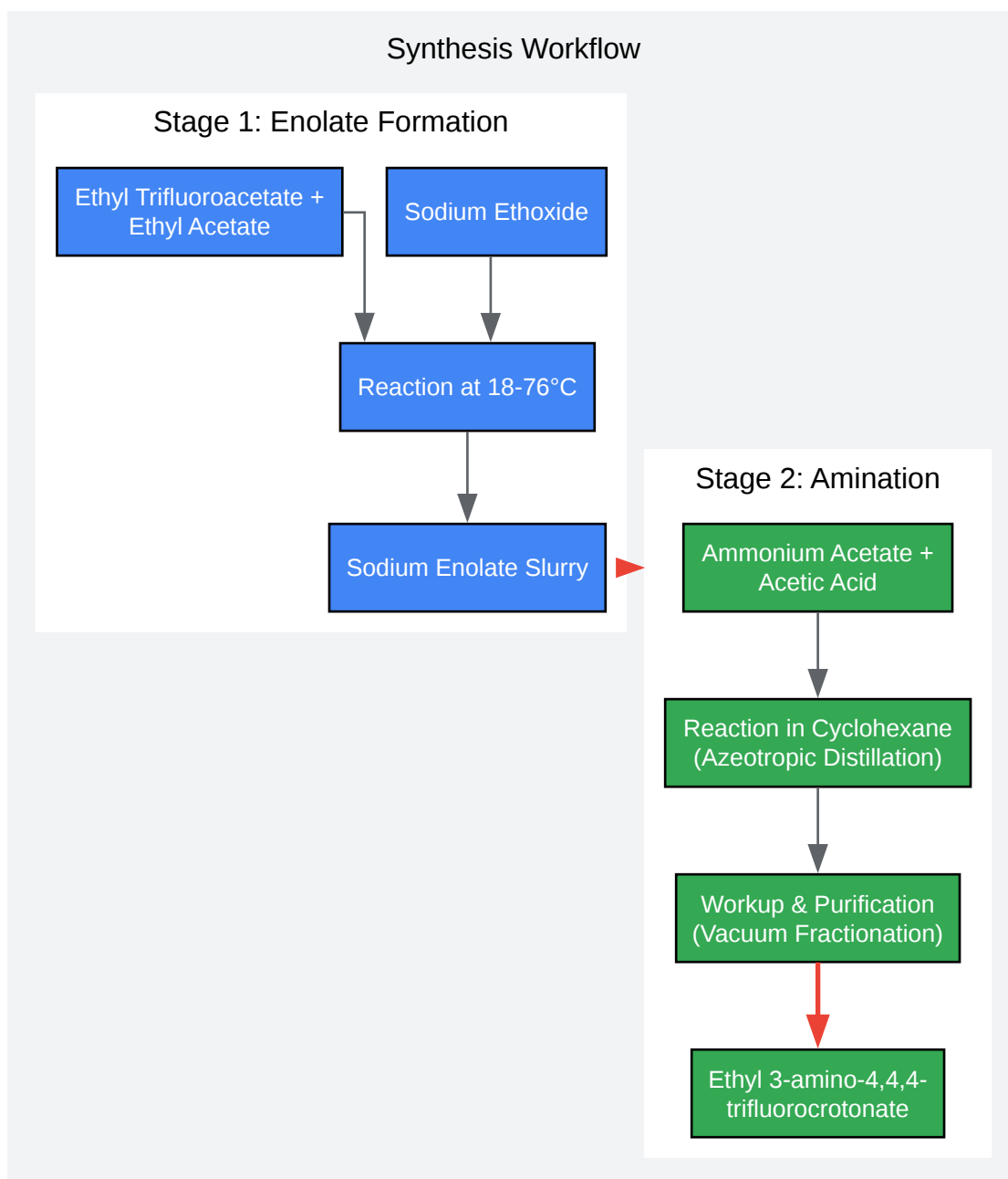
### Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate

A common and efficient method for the synthesis of **Ethyl 3-amino-4,4,4-trifluorocrotonate** involves the reaction of an alkyl trifluoroacetate with an alkyl acetate in the presence of a base, followed by treatment with an amine source.[7][8]

Two-Stage Synthesis Protocol:

- Formation of the Sodium Enolate:

- In a reaction vessel inertized with nitrogen, ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) are combined.[8]
- With efficient cooling to maintain a temperature of 18-20 °C, solid sodium ethoxide (0.5 mol) is added portion-wise over 30 minutes.[8]
- The resulting mixture is stirred at 30 °C for 30 minutes, followed by heating at 76 °C for 4 hours.[8]
- Excess ethyl acetate and the ethanol byproduct are removed by distillation to yield a slurry of the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate.[8]
- Amination Reaction:
  - To the enolate slurry, cyclohexane (250 mL) is added, followed by ammonium acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).[5][8]
  - The suspension is heated to boiling, and water is removed by azeotropic distillation with cyclohexane refluxing back into the reaction mixture.[5][8]
  - The reaction is typically monitored and continued for approximately 5 hours.[5][8]
  - After completion, water (300 mL) is added to the cooled mixture, and the organic phase is separated.[5][8]
  - Cyclohexane is removed from the organic phase by distillation, and the crude product is purified by vacuum fractionation to yield pure **Ethyl 3-amino-4,4,4-trifluorocrotonate**. [5][8]



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Caption: General workflow for the two-stage synthesis.

## Characterization Methods

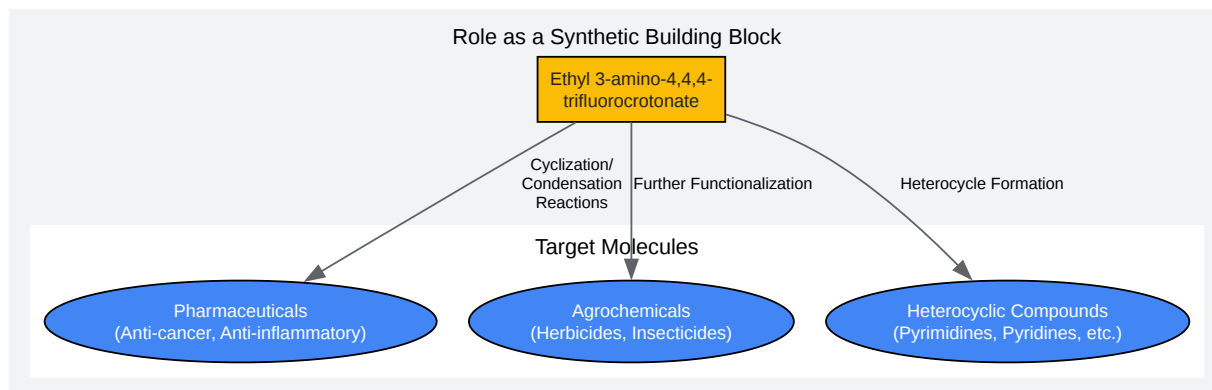
The identity and purity of the synthesized **Ethyl 3-amino-4,4,4-trifluorocrotonate** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a quartet around 4.08 ppm and a triplet around 1.18 ppm), the vinyl proton (a singlet around 4.86 ppm), and the amine protons (a broad signal around 7.6 ppm).<sup>[5][8]</sup> The sample is typically dissolved in a deuterated solvent such as  $\text{CDCl}_3$  for analysis.<sup>[9]</sup>
- $^{13}\text{C}$  NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon (around 168 ppm), the carbon atoms of the double bond ( $\text{C-NH}_2$  around 147 ppm and  $\text{CH}$  around 82 ppm), the trifluoromethyl carbon (a quartet around 120 ppm), and the ethyl group carbons (around 59 ppm and 14 ppm).<sup>[5][8]</sup>
- Mass Spectrometry (MS):
  - Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight. The molecular ion peak ( $[\text{M}]^+$ ) is observed at  $m/z = 183$ .<sup>[5][8]</sup> A top peak is often observed at  $m/z = 138$ .<sup>[4]</sup>
- Infrared (IR) Spectroscopy:
  - The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching vibrations for the amine group, C=O stretching for the ester, C=C stretching for the alkene, and strong C-F stretching vibrations for the trifluoromethyl group.

## Applications in Synthesis

**Ethyl 3-amino-4,4,4-trifluorocrotonate** is a valuable intermediate for the synthesis of various biologically active compounds, particularly trifluoromethyl-substituted heterocycles.<sup>[1][6][10]</sup>



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Caption: Utility in synthesizing diverse chemical entities.

Its bifunctional nature, possessing both an enamine and an ester group, allows for a variety of cyclization and condensation reactions. This makes it a key starting material for creating libraries of novel compounds for drug discovery and crop protection development programs.[2]  
[10]

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